dimethenamid OXA

Vue d'ensemble

Description

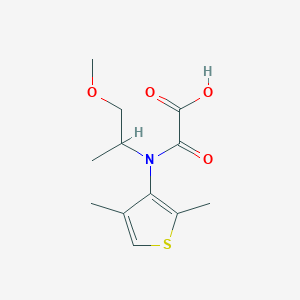

Dimethenamid oxanilic acid is a monocarboxylic acid that is oxoacetic acid substituted by a (2,4-dimethylthiophen-3-yl)(1-methoxypropan-2-yl)amino group at position 2. It is a metabolite of the herbicide dimethenamid . Dimethenamid oxanilic acid is known for its role in the environment as a degradation product of the herbicide dimethenamid, which is used to control annual grasses and certain broadleaf weeds .

Mécanisme D'action

Target of Action

Dimethenamid OXA is a metabolite of the herbicide dimethenamid . It primarily targets germinating broad-leaved and grass weeds . The compound is taken up through the coleoptiles of grass seedlings or the roots and emerging shoots of dicotyledonous seedlings .

Mode of Action

The mode of action of this compound involves inhibiting cell growth in both seedling shoots and plant cell microtubule assembly . This prevents the roots of susceptible weed species from growing and multiplying . The compound is root and shoot absorbed with coleoptile absorption in highly sensitive grass, sedge, and broadleaf species .

Pharmacokinetics

It’s known that this compound is a major toxic metabolite of dimethenamid in the environment . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of weed growth. By interfering with cell growth and division, it prevents the development of weed seedlings, thereby controlling the spread of weeds in the treated area .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s export processes in catchments and streams may vary depending on its intrinsic properties such as sorption and degradation . Transformation products (TPs) like this compound, which are more mobile than their parent compounds, exhibit larger fractions of export via subsurface pathways . Moreover, environmental conditions can affect the formation of TPs and their half-lives, influencing their export under different hydrological conditions .

Méthodes De Préparation

The preparation of dimethenamid oxanilic acid involves the degradation of dimethenamid. This process can occur through various pathways, including microbial metabolism and photolysis. In the environment, dimethenamid undergoes microbial degradation under anaerobic conditions, leading to the formation of dimethenamid oxanilic acid

Analyse Des Réactions Chimiques

Dimethenamid oxanilic acid can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dimethenamid oxanilic acid could lead to the formation of more oxidized derivatives, while reduction could yield more reduced forms of the compound.

Applications De Recherche Scientifique

Dimethenamid oxanilic acid has several scientific research applications, including:

Environmental Chemistry: It is studied as a degradation product of dimethenamid in the environment, helping researchers understand the fate and transport of herbicides in soil and water.

Analytical Chemistry: Methods have been developed to detect and quantify dimethenamid oxanilic acid in various matrices, such as soil and water, using techniques like liquid chromatography-tandem mass spectrometry.

Comparaison Avec Des Composés Similaires

Dimethenamid oxanilic acid can be compared with other similar compounds, such as:

Dimethenamid ethanesulfonic acid: Another degradation product of dimethenamid, which is formed through different metabolic pathways.

Flufenacet oxanilic acid: A degradation product of the herbicide flufenacet, which shares similar environmental fate characteristics with dimethenamid oxanilic acid.

The uniqueness of dimethenamid oxanilic acid lies in its specific formation pathway and its role as a degradation product of dimethenamid. Understanding its behavior and effects in the environment helps researchers assess the overall impact of herbicide use on ecosystems.

Propriétés

IUPAC Name |

2-[(2,4-dimethylthiophen-3-yl)-(1-methoxypropan-2-yl)amino]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-7-6-18-9(3)10(7)13(8(2)5-17-4)11(14)12(15)16/h6,8H,5H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYCASTVMCEOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1N(C(C)COC)C(=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037530 | |

| Record name | Dimethenamid OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380412-59-9 | |

| Record name | Dimethenamid OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

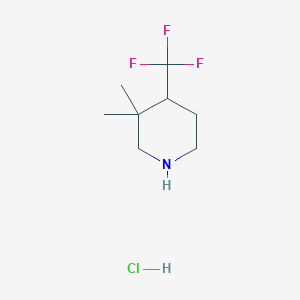

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of dimethenamid OXA in environmental monitoring?

A: this compound is a degradation product of the herbicide dimethenamid. Monitoring for this compound in water resources can provide valuable information about the fate and transport of the parent herbicide. [] The presence of this compound may indicate prior use of dimethenamid-containing herbicides in the area.

Q2: What analytical methods are available to detect and quantify this compound in environmental samples?

A: High-performance liquid chromatography/mass spectrometry (HPLC/MS) is a sensitive and specific method for analyzing this compound in water samples. [] This method has been validated and demonstrated good precision and accuracy for detecting this compound at trace levels in various water matrices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-Difluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B1433241.png)

![2-Chloro-N-(piperidin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine hydrochloride](/img/structure/B1433256.png)